

Technical Guide: Physical and Chemical Characteristics of Tert-Butyl p-Nitrobenzoate

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Compound of Interest

Compound Name: *Tert-butyl 4-nitrobenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of tert-butyl p-nitrobenzoate. The information is intended to support research and development activities where this compound is used as a reagent, intermediate, or reference standard. All quantitative data is summarized in structured tables for ease of reference, and a detailed experimental protocol for its synthesis is provided, accompanied by a workflow diagram.

Chemical Identity and Physical Properties

Tert-butyl p-nitrobenzoate, also known as **tert-butyl 4-nitrobenzoate**, is an ester of 4-nitrobenzoic acid and tert-butanol. Its chemical structure features a tert-butyl group connected to a carboxylate, which is in turn attached to a benzene ring substituted with a nitro group at the para position.

Table 1: General and Computed Physical Properties

Property	Value	Source
IUPAC Name	tert-butyl 4-nitrobenzoate	PubChem
CAS Number	19756-72-0	PubChem
Molecular Formula	C ₁₁ H ₁₃ NO ₄	PubChem[1]
Molecular Weight	223.23 g/mol	PubChem[1]
Appearance	White solid	Supporting Information - The Royal Society of Chemistry[2]
Melting Point	112-114 °C	Supporting Information - The Royal Society of Chemistry[2]
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
XLogP3-AA (Computed)	2.9	PubChem[1]
Hydrogen Bond Donor Count (Computed)	0	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	4	PubChem[1]
Rotatable Bond Count (Computed)	3	PubChem[1]
Topological Polar Surface Area (Computed)	72.1 Å ²	PubChem[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of tert-butyl p-nitrobenzoate. The following table summarizes the key spectral information available.

Table 2: Spectroscopic Data

Spectrum	Data	Source
¹ H NMR (400 MHz, CDCl ₃)	δ 8.23 (d, J = 8.8 Hz, 2H), 8.12 (d, J = 8.8 Hz, 2H), 1.60 (s, 9H)	Supporting Information - The Royal Society of Chemistry[2]
¹³ C NMR (100 MHz, CDCl ₃)	δ 163.7, 150.2, 137.4, 130.5, 123.3, 82.6, 28.1	Supporting Information - The Royal Society of Chemistry[2]
High-Resolution Mass Spectrometry (HRMS-EI)	Calculated for C ₁₁ H ₁₃ NO ₄ : 223.0845; Found: 223.0882	Supporting Information - The Royal Society of Chemistry[2]

Experimental Protocols

Synthesis of Tert-Butyl p-Nitrobenzoate

The following protocol describes the synthesis of tert-butyl p-nitrobenzoate from 4-nitrobenzoic acid and tert-butanol. This method involves the activation of the carboxylic acid with tosyl chloride in the presence of pyridine, followed by esterification with tert-butanol.[3]

Materials:

- 4-Nitrobenzoic acid (1.67 g, 10.0 mmol)
- Pyridine (50 mL)
- Tosyl chloride (3.8 g, 20 mmol)
- tert-Butanol (1.48 g, 20 mmol)

Procedure:

- Dissolve 4-nitrobenzoic acid in pyridine in a suitable reaction flask.
- Cool the reaction mixture to 0 °C using an ice bath.
- Add tosyl chloride to the cooled solution.
- Add tert-butanol to the reaction mixture.

- Stir the mixture for 2 hours at 0 °C.
- Allow the reaction to proceed for an additional 16 hours at 22 °C.
- Remove the volatile components (pyridine) under reduced pressure.
- The resulting crude product can be further purified by appropriate methods such as column chromatography or recrystallization.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of tert-butyl p-nitrobenzoate as described in the experimental protocol.



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Caption: Synthesis workflow for tert-butyl p-nitrobenzoate.

This guide provides essential information on the physical and chemical characteristics of tert-butyl p-nitrobenzoate. For further details on handling, safety, and disposal, please refer to the appropriate Safety Data Sheet (SDS).

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References

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